molecular formula C17H12BrN3O3S B5170527 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide

Cat. No. B5170527
M. Wt: 418.3 g/mol
InChI Key: DKRFZGVBHNEALD-UHFFFAOYSA-N
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Description

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide is a chemical compound used in scientific research for its potential therapeutic properties. It is a member of the thiazole family, which has been extensively studied for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also inhibits the activity of protein kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It also inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, it has been shown to modulate the immune system by inhibiting the activity of T cells and reducing the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide in lab experiments is its versatility. It can be used in a variety of assays to investigate its effects on different biological pathways. Another advantage is its high yield and purity, which makes it suitable for large-scale production. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for research on N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide. One area of interest is its potential as a treatment for autoimmune diseases. It has been shown to modulate the immune system, and further research could investigate its efficacy in treating conditions such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells, and further research could investigate its efficacy in treating different types of cancer. Finally, research could investigate the potential of this compound as a treatment for infectious diseases, as it has been shown to have anti-microbial effects.

Synthesis Methods

The synthesis of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide involves the reaction of 3-bromoaniline with thioamide and nitrobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, it has been investigated for its ability to modulate the immune system and treat autoimmune diseases.

properties

IUPAC Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3S/c1-10-5-6-12(8-15(10)21(23)24)16(22)20-17-19-14(9-25-17)11-3-2-4-13(18)7-11/h2-9H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRFZGVBHNEALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide

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